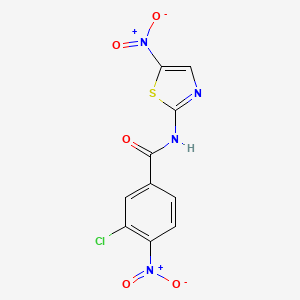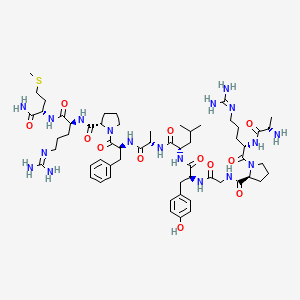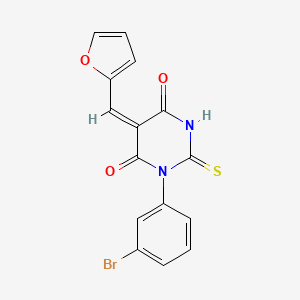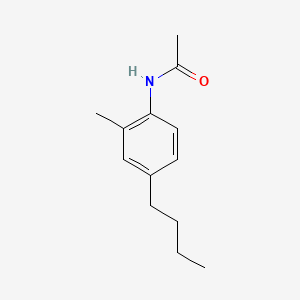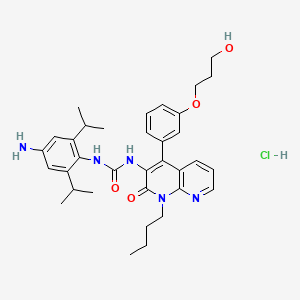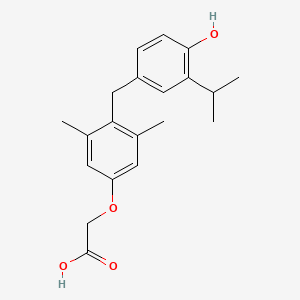
索贝替隆
描述
Sobetirome, also known as GC-1 and QRX-431, is a thyromimetic drug . It binds selectively to the thyroid hormone (TH) receptor TRβ1, compared to TRα1 . It has been investigated for the treatment of dyslipidemia, obesity, Pitt–Hopkins syndrome, cholestatic liver disease, multiple sclerosis, bleomycin-induced lung fibrosis, and COVID-19 caused ARDS .
Synthesis Analysis
Sobetirome is a member of a class of compounds known as selective thyromimetics . These compounds are synthetic structural analogs of thyroid hormone that have tissue-specific thyroid hormone actions . The standard curve concentrations: 0, 0.1, 1, 10, 100, and 1000 pg/μL are reproducibly useful for analysis of tissue sobetirome concentrations after dosing mice (approximate average weight = 26 g) at a 1 mg/kg or 3.05 μmol/kg .
Molecular Structure Analysis
Sobetirome belongs to the class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Chemical Reactions Analysis
Sobetirome selectively binds to and activates TRβ over TRα . This receptor selectivity led to the hypothesis that sobetirome would lower cholesterol through activation of liver TRβ without stimulating cardiac function through TRα activation in the heart .
Physical And Chemical Properties Analysis
The average weight of Sobetirome is 328.4022 and its chemical formula is C20H24O4 .
科学研究应用
Cardiovascular Disease Management
Sobetirome has been investigated as a potential therapeutic agent for cardiovascular diseases. It binds selectively to the thyroid hormone receptor beta (TRβ1), which is mainly expressed in the liver, and has been shown to lower cholesterol levels without the harmful side effects typically associated with thyroid hormone therapy . This could be particularly beneficial for patients with dyslipidemia that is resistant to conventional treatments like statins.
X-linked Adrenoleukodystrophy
Sobetirome achieved orphan drug status for the treatment of X-linked adrenoleukodystrophy (ALD), a condition caused by mutations in the ABCD1 gene. This mutation leads to the accumulation of very long-chain fatty acids, causing disease in the central nervous system and adrenal gland .
Obesity and Weight Management
Research has suggested that Sobetirome could be used for short-term controlled weight loss. Its ability to preferentially accumulate in the liver and activate pathways involved in metabolism makes it a candidate for obesity research .
Cholestatic Liver Disease
Sobetirome has been explored for its potential to treat cholestatic liver disease. Its selective activation of liver pathways without affecting other organs makes it a promising candidate for this application .
Multiple Sclerosis
There is ongoing research into the use of Sobetirome for the treatment of multiple sclerosis. Its immunomodulatory and neuroprotective properties are of particular interest in the context of this autoimmune disorder .
Pulmonary Fibrosis
Sobetirome has been studied for its potential application in treating bleomycin-induced lung fibrosis. Its anti-fibrotic effects could be beneficial in managing this condition .
COVID-19 Associated ARDS
The compound has also been investigated for its role in treating acute respiratory distress syndrome (ARDS) caused by COVID-19. Its ability to modulate immune responses and reduce inflammation may help in managing the severe respiratory complications associated with COVID-19 .
作用机制
Target of Action
Sobetirome, also known as GC-1 and QRX-431, is a selective thyromimetic . It selectively binds to and activates the thyroid hormone receptor TRβ1 over TRα1 . The TRβ1 receptor is the main hepatic form of the thyroid hormone (TH) receptor .
Mode of Action
Sobetirome’s interaction with its targets leads to the activation of hepatic pathways that lower cholesterol . The receptor selectivity of Sobetirome led to the hypothesis that it would lower cholesterol through activation of liver TRβ without stimulating cardiac function through TRα activation in the heart .
Biochemical Pathways
The biochemical pathways affected by Sobetirome are primarily related to cholesterol metabolism . By activating the TRβ1 receptor, Sobetirome stimulates hepatic pathways that lower cholesterol . This action leads to a reduction in serum cholesterol and triglycerides, which can help prevent atherosclerosis, ischemic heart disease, stroke, and peripheral artery disease .
Result of Action
The primary result of Sobetirome’s action is the lowering of cholesterol levels . This is achieved through the activation of hepatic pathways via the TRβ1 receptor . The reduction in cholesterol levels can have beneficial effects for individuals with dyslipidemia, obesity, and metabolic syndrome .
Action Environment
The action of Sobetirome can be influenced by various environmental factors. For instance, genetic variations in dyslipidemias can affect the efficacy of Sobetirome . For example, homozygous familial hypercholesterolemia (FH), caused by inherited defects in LDL receptor genes, causes severe statin-resistant hyperlipidemia and statin sensitivity differs among patients with heterozygous disease . Therefore, the effectiveness of Sobetirome can vary among individuals based on their genetic makeup .
属性
IUPAC Name |
2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZTOHXCZPOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891557 | |
| Record name | Sobetirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sobetirome | |
CAS RN |
211110-63-3 | |
| Record name | Sobetirome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211110-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sobetirome [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211110633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sobetirome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07425 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sobetirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOBETIROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ31741E9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one](/img/structure/B1681814.png)
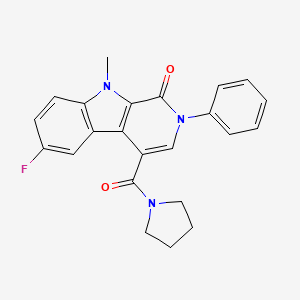
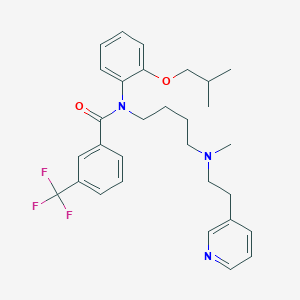


![4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B1681821.png)
